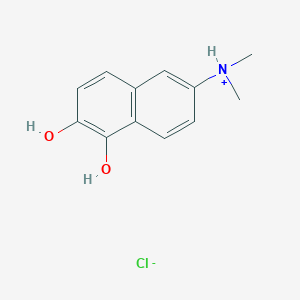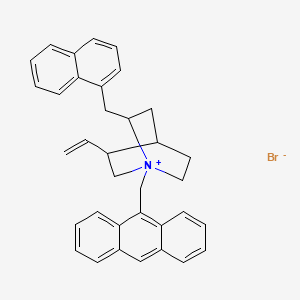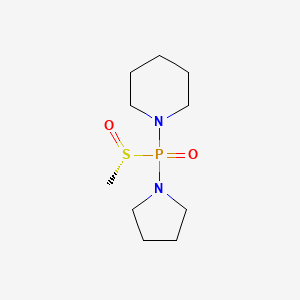
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is a complex organic compound that belongs to the class of piperidines. Piperidines are saturated heterocyclic amine compounds that are widely used as building blocks in the synthesis of pharmaceutical and agrochemical compounds . This particular compound is notable for its unique structure, which includes a piperidine ring, a methylsulfinyl group, and a pyrrolidinylphosphinyl group.
Méthodes De Préparation
The synthesis of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves several steps. One common method involves the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The substrate scope is broad, making this method practically useful for the synthesis of various piperidine derivatives.
Analyse Des Réactions Chimiques
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen sources, catalysts, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various pharmaceutical and agrochemical compounds . In biology and medicine, it has been studied for its potential anticancer properties . It has been shown to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB . In industry, it is used in the synthesis of various functionalized piperidines and other heterocyclic compounds .
Mécanisme D'action
The mechanism of action of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves the regulation of several signaling pathways. It has been shown to activate pathways such as NF-κB and PI3k/Aκt, which are involved in cancer progression . It also induces apoptosis in cancer cells through the caspase-dependent pathway .
Comparaison Avec Des Composés Similaires
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is unique due to its specific structure and the presence of the methylsulfinyl and pyrrolidinylphosphinyl groups. Similar compounds include other piperidine derivatives such as piperine and pipecolic acid . These compounds share the piperidine ring structure but differ in their functional groups and overall molecular structure .
Propriétés
Numéro CAS |
141931-12-6 |
|---|---|
Formule moléculaire |
C10H21N2O2PS |
Poids moléculaire |
264.33 g/mol |
Nom IUPAC |
1-[[(R)-methylsulfinyl]-pyrrolidin-1-ylphosphoryl]piperidine |
InChI |
InChI=1S/C10H21N2O2PS/c1-16(14)15(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3/t15?,16-/m1/s1 |
Clé InChI |
PRAVZMAWLODVDE-OEMAIJDKSA-N |
SMILES isomérique |
C[S@](=O)P(=O)(N1CCCCC1)N2CCCC2 |
SMILES canonique |
CS(=O)P(=O)(N1CCCCC1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



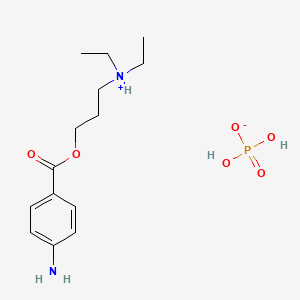
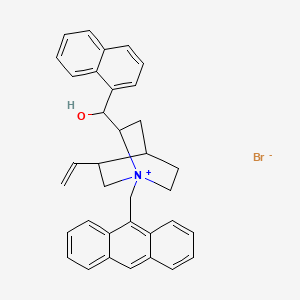
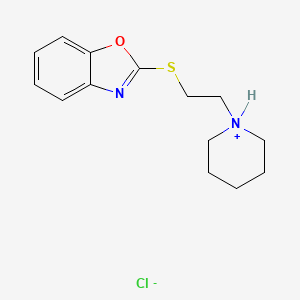
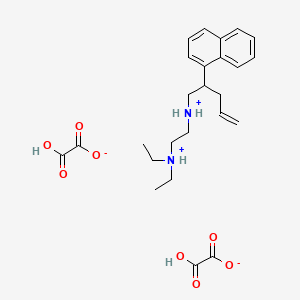
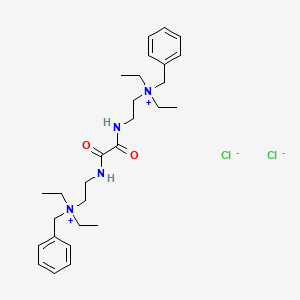
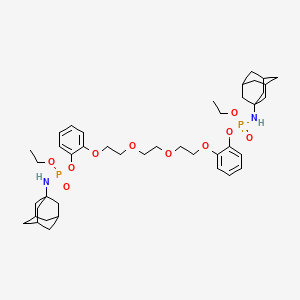
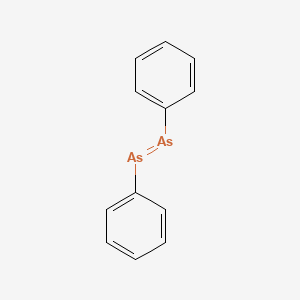
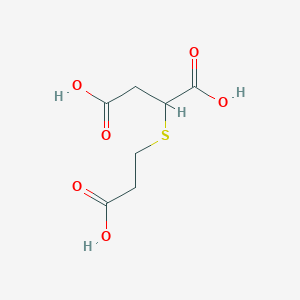
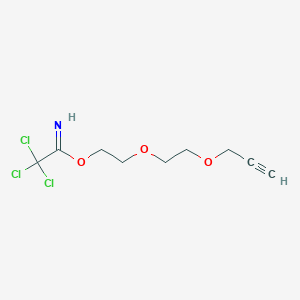
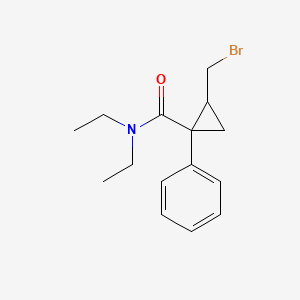
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
